

# GSK4027 biochemical characterization and potency

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**Compound Focus: GSK 4027**

Cat. No.: S529459

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## Detailed Characterization Data

The tables below provide a more comprehensive breakdown of the experimental data available for GSK4027.

**Table 1: Biochemical and Cellular Potency**

Assay Type	Specific Assay / Condition	Result / Value
TR-FRET Binding	Recombinant GST-tagged PCAF bromodomain [1]	$pIC_{50} = 7.4 \pm 0.11$ ( $IC_{50} = 40$ nM) [2] [1]
BROMOscan (DiscoverX)	PCAF Bromodomain	$K_i = 1.4$ nM ( $pK_i = 8.9$ ) [2] [1] [3]
BROMOscan (DiscoverX)	GCN5 Bromodomain	$K_i = 1.4$ nM ( $pK_i = 8.9$ ) [2] [1]
Cellular Target Engagement	NanoBRET (HEK293 cells, displacement of full-length PCAF from histone H3.3) [2] [1] [4]	$IC_{50} = 60$ nM ( $pIC_{50} = 7.2$ )

**Table 2: Selectivity Profile**

Profiling Panel	Findings
<b>BROMOscan (vs. other Bromodomains)</b>	High selectivity for PCAF/GCN5. Most potent off-targets are BRPF3 ( $K_i = 100$ nM), BRD1 ( $K_i = 110$ nM), FALZ ( $K_i = 130$ nM), and BRPF1 ( $K_i = 140$ nM), providing a selectivity window of >70-fold [2] [3].
<b>GSK Internal eXP Panel</b>	Profiling against 53 biochemical and phenotypic assays revealed no significant off-target binding below 3 $\mu$ M [2].
<b>TR-FRET (Specific Bromodomains)</b>	Weak activity against BRD4 BD1 ( $pIC_{50} < 4.3$ ) and BRD9 ( $pIC_{50} = 5.1 \pm 0.08$ ) [1].

**Table 3: In Vitro Pharmacological and Physicochemical Properties**

Property	Details
<b>Cytotoxicity</b>	No significant changes in cellular health parameters (mitochondrial integrity, nuclear size, membrane permeability) observed at concentrations up to 200 $\mu$ M [2].
<b>Artificial Membrane Permeability</b>	$P_{app} = 500$ nm/s, indicating good cell permeability [2] [1].
<b>Solubility</b>	Approximately 50 mg/mL (132.53 mM) in DMSO [1].
<b>Molecular Formula &amp; Weight</b>	$C_{17}H_{21}BrN_4O$ ; 377.28 g/mol [1].
<b>CAS Number</b>	2079896-25-4 [1] [4]

## Experimental Protocols

Here are the methodologies for key experiments used to characterize GSK4027.

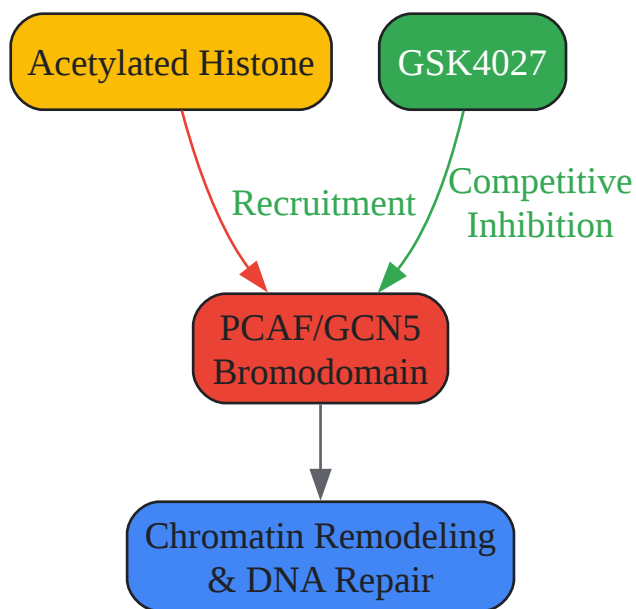
- **1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)** This assay was used to determine the compound's potency in binding to the PCAF bromodomain directly.

- **Protein:** Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [1].
  - **Format:** 384-well plates [1].
  - **Detection:** Used a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand. The displacement of the tracer by GSK4027 was measured by TR-FRET [1].
  - **Data Output:** IC<sub>50</sub> values, which were converted to pIC<sub>50</sub> (-log IC<sub>50</sub>) [1].
- **2. BROMOscan Selectivity Profiling** This comprehensive panel was used to assess binding affinity and selectivity across a wide range of bromodomains.
    - **Platform:** BROMOscan assay run at DiscoverX [2] [1].
    - **Method:** A competitive binding assay that measures the dissociation constant (K<sub>i</sub>) of the test compound against a large panel of bromodomain targets [2].
    - **Data Output:** K<sub>i</sub> values for PCAF, GCN5, and numerous other bromodomains, allowing for direct selectivity comparisons [2] [3].
  - **3. Cellular Target Engagement (NanoBRET)** This assay confirmed that GSK4027 engages its target in a live cellular environment.
    - **Cell Line:** HEK293 cells [2] [1] [4].
    - **System:** Cells expressed NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3 [1] [4].
    - **Principle:** The assay measures the energy transfer (BRET) between the tagged PCAF and histone H3.3, which is disrupted when GSK4027 displaces PCAF from its binding partner [1].
    - **Data Output:** Cellular IC<sub>50</sub> value, demonstrating target engagement inside cells [2].

## Biological Context and Pathway

PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) that are part of large chromatin remodeling complexes. Their C-terminal bromodomains recognize and bind to acetylated lysine residues on histones, which is a key mechanism in regulating gene expression and DNA repair processes [2] [5]. Research has shown that the PCAF bromodomain plays a specific role in the DNA damage response by recruiting a deubiquitylation complex to damage sites, facilitating repair via homologous recombination [5].

The following diagram illustrates the conceptual role of the PCAF/GCN5 bromodomain and the mechanism of GSK4027:



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